molecular formula C7H14O3 B12739382 Propanoic acid, 2-hydroxy-, butyl ester, (2R)- CAS No. 34451-18-8

Propanoic acid, 2-hydroxy-, butyl ester, (2R)-

Cat. No.: B12739382
CAS No.: 34451-18-8
M. Wt: 146.18 g/mol
InChI Key: MRABAEUHTLLEML-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-hydroxy-, butyl ester, (2R)- typically involves the esterification of 2-hydroxypropanoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

CH3CH(OH)COOH+C4H9OHCH3CH(OH)COOC4H9+H2O\text{CH}_3\text{CH(OH)COOH} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{CH}_3\text{CH(OH)COOC}_4\text{H}_9 + \text{H}_2\text{O} CH3​CH(OH)COOH+C4​H9​OH→CH3​CH(OH)COOC4​H9​+H2​O

Industrial Production Methods

In an industrial setting, the production of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to obtain high-purity products. The use of catalysts and optimized reaction conditions ensures high yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-hydroxy-, butyl ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Mechanism of Action

The mechanism of action of propanoic acid, 2-hydroxy-, butyl ester, (2R)- involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 2-hydroxypropanoic acid, which can participate in metabolic pathways. The ester structure also allows it to act as a prodrug, enhancing the solubility and stability of drugs, facilitating better absorption and therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid, 2-hydroxy-, ethyl ester:

    Propanoic acid, 2-hydroxy-, 2-methylpropyl ester:

Uniqueness

Propanoic acid, 2-hydroxy-, butyl ester, (2R)- stands out due to its specific stereochemistry (2R configuration), which can influence its reactivity and interaction with biological systems. Its unique combination of properties makes it suitable for a wide range of applications, from pharmaceuticals to biodegradable polymers .

Properties

CAS No.

34451-18-8

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

butyl (2R)-2-hydroxypropanoate

InChI

InChI=1S/C7H14O3/c1-3-4-5-10-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1

InChI Key

MRABAEUHTLLEML-ZCFIWIBFSA-N

Isomeric SMILES

CCCCOC(=O)[C@@H](C)O

Canonical SMILES

CCCCOC(=O)C(C)O

Origin of Product

United States

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